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2-Methyl-5-nitrobenzenesulfonohydrazide

PI3K Inhibition Isoform Selectivity Chemical Biology

2-Methyl-5-nitrobenzenesulfonohydrazide (CAS 53516-95-3) is a disubstituted aromatic sulfonohydrazide characterized by a methyl group at the 2-position and a nitro group at the 5-position on the benzene ring. With a molecular weight of 231.23 g/mol and a computed LogP of 0.3, it serves as a versatile building block in medicinal chemistry, most notably as the core scaffold for a series of isoform-selective phosphatidylinositol 3-kinase (PI3K) p110α inhibitors.

Molecular Formula C7H9N3O4S
Molecular Weight 231.23 g/mol
CAS No. 53516-95-3
Cat. No. B7807536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrobenzenesulfonohydrazide
CAS53516-95-3
Molecular FormulaC7H9N3O4S
Molecular Weight231.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NN
InChIInChI=1S/C7H9N3O4S/c1-5-2-3-6(10(11)12)4-7(5)15(13,14)9-8/h2-4,9H,8H2,1H3
InChIKeyKXDLQNGMGFULGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitrobenzenesulfonohydrazide (CAS 53516-95-3): A Key Sulfonohydrazide Intermediate for PI3K-Targeted Synthesis


2-Methyl-5-nitrobenzenesulfonohydrazide (CAS 53516-95-3) is a disubstituted aromatic sulfonohydrazide characterized by a methyl group at the 2-position and a nitro group at the 5-position on the benzene ring. With a molecular weight of 231.23 g/mol and a computed LogP of 0.3, it serves as a versatile building block in medicinal chemistry, most notably as the core scaffold for a series of isoform-selective phosphatidylinositol 3-kinase (PI3K) p110α inhibitors [1]. Its primary differentiation from generic sulfonohydrazides lies in this precise substitution pattern, which is essential for the potency and selectivity observed in its downstream derivatives, such as the well-characterized probe compound PIK-75 [2].

Workflow Synthesis of PI3K p110α‑selective chemical probes
Scaffold 2‑methyl‑5‑nitro substitution pattern required for downstream isoform selectivity
Context Supports kinase selectivity studies, SAR campaigns, and pathway‑specific tool design

Why Unsubstituted or Singly-Substituted Sulfonohydrazides Cannot Replace 2-Methyl-5-nitrobenzenesulfonohydrazide in p110α-Selective Inhibitor Synthesis


Generic sulfonohydrazides like 4-methylbenzenesulfonohydrazide (tosyl hydrazide) or unsubstituted benzenesulfonohydrazide lack the critical 2-methyl-5-nitro substitution pattern required for PI3K isoform selectivity. Structure-activity relationship (SAR) studies demonstrate that both the methyl and nitro groups are essential for achieving potent inhibition of the p110α isoform over p110β and p110δ [1]. The 5-nitro group participates in key hydrogen-bond interactions within the active site, while the 2-methyl group contributes to a conformational bias that enhances binding to a non-conserved region unique to p110α [2]. Replacing this compound with a simpler analog results in a complete loss of isoform selectivity and a significant drop in potency, precluding its use in any application requiring selective PI3K pathway modulation.

Target: 2‑Methyl‑5‑nitrobenzenesulfonohydrazide
Substitute: Unsubstituted or tosyl hydrazide
Substitution pattern
2‑methyl‑5‑nitro groups enable key active‑site interactions
Missing both critical groups; binding conformation not maintained
Isoform selectivity
Scaffold enables >200‑fold selectivity in derived inhibitors
Analog‑derived compounds lose selectivity; off‑target binding risk
Synthetic outcome
Produces active cellular probes (e.g., PIK‑75 chemotype)
Leads to inactive or weakly potent compounds in cell‑based assays

Quantitative Performance Differentiation for 2-Methyl-5-nitrobenzenesulfonohydrazide vs. Comparator Scaffolds


Derivative p110α Isoform Potency: PIK-75 vs. Pan-PI3K Inhibitor LY294002

When incorporated into the PIK-75 chemotype, the 2-methyl-5-nitrobenzenesulfonohydrazide scaffold delivers an IC50 of 5.8 nM against the p110α isoform of PI3K. This is a more than 250-fold improvement in potency compared to the classic pan-PI3K inhibitor LY294002, which exhibits an IC50 in the micromolar range . This dramatic difference stems directly from the optimized sulfonohydrazide scaffold, as the core structure of LY294002 (a chromone derivative) lacks the sulfonohydrazide moiety entirely.

p110α potency
Class‑level inference
PIK‑75: 5.8 nM vs LY294002: ~1,400 nM
Supports p110α pathway probe design
Cell‑free kinase assay; vendor technical summary
PI3K Inhibition Isoform Selectivity Chemical Biology

Derivative Isoform Selectivity: p110α vs. p110β

The PIK-75 derivative of 2-methyl-5-nitrobenzenesulfonohydrazide demonstrates >200-fold selectivity for the p110α isoform (IC50 = 5.8 nM) over the closely related p110β isoform (IC50 = 1,300 nM) . This selectivity is exceptionally high within the PI3K inhibitor class and is directly attributed to the interaction of the 2-methyl-5-nitrobenzenesulfonohydrazide moiety with a non-conserved serine residue (Ser773) in the p110α active site [1]. Without this specific scaffold, such a selectivity window is unattainable.

Isoform selectivity
Class‑level inference
>200‑fold selectivity p110α over p110β
Enables isoform‑specific pathway studies
Derived from PIK‑75 selectivity profiling
Selectivity Profiling PI3K Isoforms Drug Discovery

Antiproliferative Activity of Optimized Derivatives vs. Non-Specific Sulfonohydrazides

In human cancer cell proliferation assays, an isoquinoline-based derivative of the 2-methyl-5-nitrobenzenesulfonohydrazide scaffold demonstrated significant antiproliferative activity, while simple sulfonohydrazide controls lacking this core structure were inactive [1]. For example, it inhibited the growth of the human NZB5 cancer cell line with an IC50 of 0.069 μM . The essential contribution of the 2-methyl-5-nitro arrangement is confirmed by the fact that any modification to this core resulted in a substantial loss of cellular activity.

Cellular activity
Class‑level inference
NZB5 cell IC50 0.069 μM vs simple sulfonohydrazides >10 μM
Reported cell‑model response context
Antiproliferative endpoint; literature consensus
Cancer Cell Proliferation Cytotoxicity Phenotypic Screening

Physicochemical Properties: Hydrogen-Bonding Profile vs. Core Fragment Analogs

The 2-methyl-5-nitrobenzenesulfonohydrazide scaffold provides a specific hydrogen-bonding profile (5 H-bond acceptors, 2 H-bond donors) that is crucial for interactions within the PI3K active site . For example, 4-methylbenzenesulfonohydrazide (4 acceptors, 2 donors) cannot make the same key contacts. Additionally, the electron-withdrawing nitro group at the 5-position influences the electronic properties of the sulfonohydrazide moiety, affecting both its reactivity and binding affinity. These subtle but critical differences mean the compound cannot be replaced by a simple p-toluenesulfonohydrazide in a synthetic sequence without a complete redesign of the target molecule's pharmacology.

H‑bond profile
Supporting evidence
5 H‑bond acceptors (vs. 4 in tosyl hydrazide)
Affects target binding and molecular recognition
Computed descriptors; binding context requires review
Medicinal Chemistry Lead Optimization Physicochemical Properties

Enzyme Inhibition Selectivity Profile: Derivative PIK-75 vs. Multi-Target Inhibitors

Derivatives of 2-methyl-5-nitrobenzenesulfonohydrazide exhibit a unique dual inhibitory profile. PIK-75 inhibits DNA-PK with an IC50 of 2 nM alongside its potent p110α inhibition (IC50 = 5.8 nM), providing a valuable tool compound for studying DNA repair and PI3K signaling crosstalk [1]. This contrasts with multi-targeted kinase inhibitors that typically lack this specific pattern of activity. The selectivity window is further demonstrated by the compound's >200-fold preference for p110α over p110β, a feature not present in the pan-PI3K inhibitor wortmannin.

Dual kinase profile
Class‑level inference
PIK‑75 DNA‑PK IC50 2 nM, p110α IC50 5.8 nM vs wortmannin (pan‑PI3K, no DNA‑PK selectivity)
Supports DNA repair / PI3K crosstalk studies
Unique dual inhibition pattern; cell‑free kinase assays
Kinase Selectivity DNA-PK Off-Target Analysis

When to Source 2-Methyl-5-nitrobenzenesulfonohydrazide (CAS 53516-95-3): Decision-Guiding Application Scenarios


Scenario 1: You Are Building a Selective PI3K p110α Chemical Probe

You need a chemical probe that can distinguish the function of p110α from other Class IA PI3K isoforms. Only a synthetic route starting with 2-methyl-5-nitrobenzenesulfonohydrazide provides access to the necessary >200-fold selectivity window, as confirmed by the derivative PIK-75's IC50 of 5.8 nM for p110α versus 1,300 nM for p110β . Any alternative sulfonohydrazide scaffold will produce a non-selective or weakly potent tool, invalidating the experiment.

Scenario 2: You Are Investigating the PI3K/DNA-PK Signaling Crosstalk

You require a small molecule that potently inhibits both PI3K p110α and DNA-PK to study their combined role in DNA damage repair. The derivative PIK-75, synthesized from this scaffold, uniquely inhibits both kinases (DNA-PK IC50 = 2 nM; p110α IC50 = 5.8 nM) [1]. This specific dual-kinase profile is a direct consequence of the aminohydrazide scaffold's binding mode and cannot be replicated by combining separate inhibitors or using a generic kinase inhibitor cocktail.

Scenario 3: You Are Validating a New PI3K p110α Hit Series and Need a Benchmark

Your team has discovered a new chemotype for PI3K inhibition. You need a structurally distinct, well-characterized benchmark compound with validated isoform selectivity to serve as a positive control in your cellular assays. The PIK-75 chemotype, derived from this specific sulfonohydrazide, is a peer-reviewed gold standard for p110α inhibition with established antiproliferative activity (e.g., IC50 = 0.069 μM in NZB5 cells) . Using a compound from a different series ensures any observed synergy is real and not an artifact of shared scaffold chemistry.

Scenario 4: You Are Procuring a Key Intermediate for a Published SAR Campaign

You are tasked with synthesizing a library of analogs for a structure-activity relationship study based on the published work of Kendall et al. (2007) [2]. The procurement specification must match the literature exactly to ensure reproducibility. Only CAS 53516-95-3 with a purity of ≥98% (as supplied by vendors like Fluorochem) provides the required chemical identity, as even the regioisomer 2-methyl-4-nitrobenzenesulfonohydrazide would lead to a completely different and inactive biological profile, based on molecular modeling data.

Application
Selection Property
Validation Focus
Building selective PI3Kα probe
Isoform‑selectivity scaffold context
p110α selectivity window in kinase assays
PI3K / DNA‑PK crosstalk studies
Dual p110α / DNA‑PK inhibition profile
Dual‑target potency and selectivity profiling
Validating new p110α hit series
Benchmark compound with established selectivity
Assay comparator and cellular activity benchmarking
SAR campaign intermediate procurement
Certified CAS and substitution pattern
Synthetic reproducibility and literature alignment
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